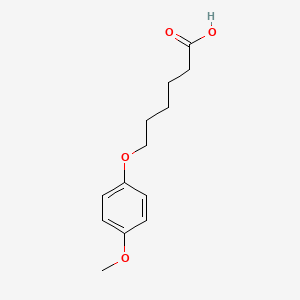
6-(4-Methoxyphenoxy)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenoxy)hexanoic acid is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol It is characterized by the presence of a hexanoic acid chain attached to a 4-methoxyphenoxy group
Preparation Methods
6-(4-Methoxyphenoxy)hexanoic acid can be synthesized via the Williamson ether synthesis approach. This method involves the reaction of 4-methoxyphenol with 6-bromohexanoic acid under optimized conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the ether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
6-(4-Methoxyphenoxy)hexanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Methoxyphenoxy)hexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenoxy)hexanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in a range of chemical and biological processes .
Comparison with Similar Compounds
6-(4-Methoxyphenoxy)hexanoic acid can be compared to other similar compounds, such as:
6-(4-Hydroxyphenoxy)hexanoic acid: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and applications.
Hexanoic acid: A simpler compound without the phenoxy group, used in various industrial applications.
Properties
CAS No. |
132858-54-9 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6-(4-methoxyphenoxy)hexanoic acid |
InChI |
InChI=1S/C13H18O4/c1-16-11-6-8-12(9-7-11)17-10-4-2-3-5-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) |
InChI Key |
BKNNXPZCASTCIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



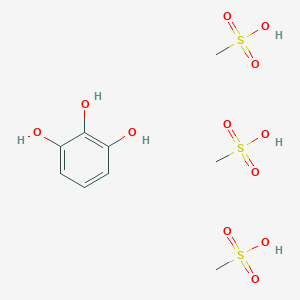
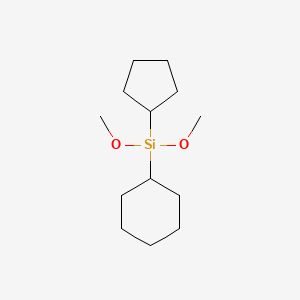
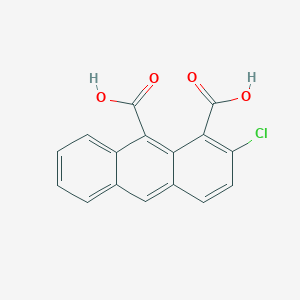
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)

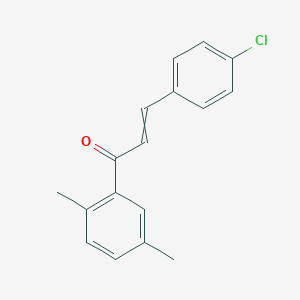
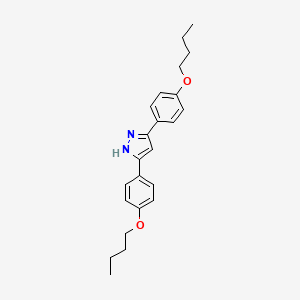
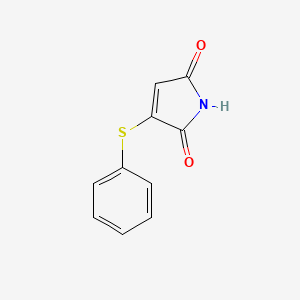
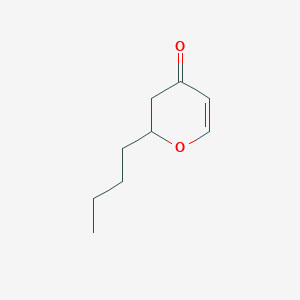
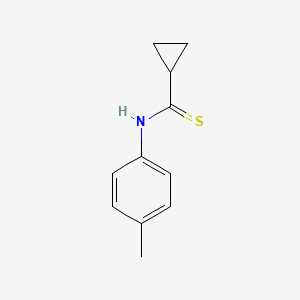
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)

